N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride
Description
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride is a furan-derived carboxamidine compound with a phenyl substituent at the 5-position of the furan ring and a hydroxylamine group at the carboxamidine moiety. It exists as a hydrochloride salt (molecular weight: 336.7 g/mol) and is commercially available for laboratory use at 95% purity . The compound is supplied globally by vendors in China, Hungary, and India, indicating its relevance in synthetic and pharmacological research .
Properties
IUPAC Name |
N'-hydroxy-2-methyl-5-phenylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9;/h2-7,15H,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNDYWZFGDREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)/C(=N/O)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Carboxamidine Group: The carboxamidine group is introduced via a reaction with an appropriate amidine precursor.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamidine group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride has shown potential in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of furan-based compounds can exhibit anticancer properties. Studies have demonstrated that modifications to the furan ring can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development in cancer therapeutics .
- Antimicrobial Properties : Compounds similar to this compound have been investigated for their antimicrobial effects. The presence of the furan moiety is known to contribute to the antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Organic Synthesis Applications
In organic synthesis, this compound serves as an important building block:
- Synthesis of Heterocyclic Compounds : This compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in drug discovery. Its unique structure allows for diverse modifications that can lead to the formation of new pharmacologically active molecules .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis of novel derivatives of furan-based compounds, including this compound. The results indicated significant anticancer activity against breast cancer cell lines, with IC50 values showing promising potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the furan ring enhanced its antibacterial properties, making it a potential candidate for developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural or functional similarities with N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride:
Functional Group Analysis
- Hydroxamic Acid Moieties : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) share the N-hydroxycarboxamide group, which is associated with metal-chelating and antioxidant properties . However, the furan-carboxamidine core in the target compound may confer distinct electronic properties.
- Salt Forms : The hydrochloride salt of the target compound improves aqueous solubility, whereas analogs like thiophene fentanyl hydrochloride prioritize salt formation for stability in biological systems .
Biological Activity
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound is characterized by the presence of a furan ring, which is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer properties. In vitro studies have reported its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HepG2 | 20 |
| Vero | 25 |
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy, showing promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.00 µg/mL |
| Escherichia coli | 2.50 µg/mL |
| Pseudomonas aeruginosa | 5.00 µg/mL |
These results indicate that this compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Molecules demonstrated that derivatives of N-Hydroxy-2-methyl-5-phenyl-furan exhibited significant growth inhibition in HeLa cells, with IC50 values indicating strong cytotoxicity .
- Antimicrobial Efficacy : Another investigation revealed that the compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its utility in treating infections caused by resistant pathogens .
Q & A
Basic: What safety protocols are recommended for handling N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride in laboratory settings?
Answer:
Safe handling requires adherence to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) and OSHA standards. Key protocols include:
- Personal Protective Equipment (PPE): Use chemically resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For aerosol-prone procedures, employ P95 respirators (US) or P1 (EU) .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks .
- Waste Disposal: Segregate waste and collaborate with certified biohazard disposal services to prevent environmental contamination .
- Emergency Measures: For skin/eye exposure, rinse immediately with water for ≥15 minutes; seek medical evaluation .
Basic: What methodologies are recommended for synthesizing this compound?
Answer:
Synthesis optimization involves:
- Reaction Conditions: Use anhydrous solvents (e.g., THF or DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis. Catalytic acid (e.g., HCl) may enhance yield .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Characterization: Validate purity via HPLC (C18 column, UV detection) and NMR (¹H/¹³C) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or impurities. Mitigation strategies include:
- Cross-Validation: Combine multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation) .
- Dynamic NMR: Analyze temperature-dependent shifts to identify tautomeric equilibria .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation .
Advanced: How should stability studies be designed to assess this compound under varying conditions?
Answer:
Stability protocols should evaluate:
- Sampling Intervals: Test at 0, 1, 3, 7, 14 days. Use kinetic modeling (Arrhenius equation) for shelf-life extrapolation .
Advanced: What parameters are critical when adapting HPLC methods for quantifying this compound in complex matrices?
Answer:
HPLC method development should optimize:
- Validation: Assess linearity (R² >0.99), LOD/LOQ (signal-to-noise ≥3/10), and recovery rates (spiked samples) .
Basic: What are the key steps for validating synthetic yield and purity?
Answer:
- Yield Calculation: Compare theoretical vs. actual mass post-purification.
- Purity Assays:
Advanced: How can researchers address batch-to-batch variability in physicochemical properties?
Answer:
Variability may stem from residual solvents or polymorphic forms. Solutions include:
- Process Controls: Standardize reaction time, temperature, and drying conditions .
- Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol vs. acetone) .
- QC Metrics: Implement DSC for polymorph identification and Karl Fischer titration for moisture content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
